6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a piperidine ring, and a pyridine ring with a carbonitrile group
Scientific Research Applications
6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, each with distinct chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity, while the piperidine and pyridine rings contribute to the compound’s overall stability and reactivity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Mono-Methyl phthalate: A phthalate used as a plasticizer in various products.
Uniqueness
6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile stands out due to its unique combination of structural features, including the adamantane moiety, piperidine ring, and pyridine ring with a carbonitrile group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(1-adamantyl)-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3S/c24-16-20-4-5-21(23-13-17-10-18(14-23)12-19(11-17)15-23)25-22(20)27-9-8-26-6-2-1-3-7-26/h4-5,17-19H,1-3,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKARKTUQCFBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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